An In-depth Technical Guide to 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
An In-depth Technical Guide to 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
CAS Number: 944887-82-5[1]
This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, a proposed synthesis protocol, and its potential biological significance, with a focus on its role as a potential kinase inhibitor.
Chemical and Physical Properties
While specific experimental data for 5-Bromo-6-methyl-1,3-benzothiazol-2-amine is limited, the following table summarizes its known identifiers and predicted properties based on its chemical structure and data from structurally related compounds.
| Property | Value | Source/Method |
| CAS Number | 944887-82-5 | ChemWhat[1] |
| Molecular Formula | C₈H₇BrN₂S | Calculated |
| Molecular Weight | 243.12 g/mol | Calculated |
| IUPAC Name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Canonical SMILES | CC1=C(C=C2SC(=N)N=C2C1)Br | |
| InChI Key | InChIKey=ZPUJTWBWSOOMRP-UHFFFAOYSA-N | PubChem[2] |
| Physical State | Solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and ethanol (Predicted) |
Synthesis Protocol
A proposed two-step synthesis is outlined below, starting from 4-bromo-3-methylaniline.
Part 1: Synthesis of 1-(4-Bromo-3-methylphenyl)thiourea
Materials:
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4-Bromo-3-methylaniline
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Ammonium thiocyanate
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Hydrochloric acid
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Water
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Ethanol
Procedure:
-
A mixture of 4-bromo-3-methylaniline (1 equivalent) and concentrated hydrochloric acid in water is prepared.
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To this solution, a solution of ammonium thiocyanate (1.1 equivalents) in water is added.
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The reaction mixture is heated at reflux for several hours until the starting aniline is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
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The crude 1-(4-bromo-3-methylphenyl)thiourea is washed with cold water and can be purified by recrystallization from a suitable solvent such as aqueous ethanol.
Part 2: Oxidative Cyclization to 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
Materials:
-
1-(4-Bromo-3-methylphenyl)thiourea
-
Bromine
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Chloroform or Acetic Acid
Procedure:
-
The synthesized 1-(4-bromo-3-methylphenyl)thiourea (1 equivalent) is dissolved in a suitable solvent like chloroform or glacial acetic acid.
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The solution is cooled in an ice bath.
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A solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
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The precipitated product, the hydrobromide salt of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, is collected by filtration.
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The salt is then treated with a base, such as aqueous ammonia or sodium bicarbonate, to neutralize it and yield the free amine.
-
The final product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine.
Biological Activity and Signaling Pathways
The benzothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, 2-aminobenzothiazole derivatives have garnered significant attention as potential anticancer agents.
Recent studies have highlighted the role of certain 2-aminobenzothiazole derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][5][7]
Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like Akt, ultimately leading to reduced cell proliferation and survival.
Given the structural similarities of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine to known PI3K inhibitors, it is a promising candidate for investigation as an inhibitor of this pathway.
Diagram of the PI3K/Akt Signaling Pathway:
Caption: Simplified PI3K/Akt signaling pathway and the proposed point of inhibition.
Experimental Protocols for Biological Assays
To evaluate the potential of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine as a PI3K inhibitor, a series of in vitro assays can be performed.
PI3K Enzyme Inhibition Assay (e.g., TR-FRET)
This assay directly measures the enzymatic activity of PI3K in the presence of the test compound.
Materials:
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Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ isoforms)
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PIP2 substrate
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ATP
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TR-FRET detection reagents (e.g., biotinylated PIP3 antibody and a fluorescently labeled PIP3 analog)
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Assay buffer
-
384-well microplates
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TR-FRET-compatible plate reader
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5-Bromo-6-methyl-1,3-benzothiazol-2-amine dissolved in DMSO
Procedure:
-
Prepare serial dilutions of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine in DMSO and then further dilute in the assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate the plate in the dark to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two different wavelengths.
-
Calculate the ratio of the two emission signals, which is proportional to the amount of PIP3 produced.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Safety and Handling
As with any chemical compound, 5-Bromo-6-methyl-1,3-benzothiazol-2-amine should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly closed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related bromo-substituted aromatic amines are generally considered to be irritants and may be harmful if swallowed or inhaled.
Conclusion
5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a compound with significant potential for further investigation in the field of drug discovery, particularly as a candidate for inhibiting the PI3K/Akt signaling pathway. This guide provides a foundational understanding of its properties, a viable synthetic approach, and a framework for evaluating its biological activity. Further experimental validation of the data presented here is essential for advancing its potential therapeutic applications.
References
- 1. promega.es [promega.es]
- 2. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
